molecular formula C8H11N5O5 B018816 (2-Methyl-5-nitrophenyl)guanidine nitrate CAS No. 152460-08-7

(2-Methyl-5-nitrophenyl)guanidine nitrate

Cat. No. B018816
M. Wt: 257.2 g/mol
InChI Key: IINMQQJNRFDBMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions starting from guanidinium nitrate salt. For instance, in the synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a potential template for drug design, the process begins with guanidinium nitrate salt and involves crystal structure and spectroscopic analysis to confirm the formation of the target molecule (Moreno-Fuquen et al., 2021). Similarly, the CuI/N-methylglycine-catalyzed coupling reaction of guanidine nitrate with aryl iodides and bromides yields symmetrical and unsymmetrical N,N'-diaryl guanidines, demonstrating the versatility of guanidine nitrate in synthesizing complex structures (Xing et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to (2-Methyl-5-nitrophenyl)guanidine nitrate reveals important interactions, such as those between nitro-group O atoms and H atoms of pyridine and pyrimidine rings. X-ray diffraction analysis and studies of the Hirshfeld surfaces highlight these interactions, contributing to the understanding of the compound's structural features (Moreno-Fuquen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving (2-Methyl-5-nitrophenyl)guanidine nitrate derivatives include cyclization reactions under basic catalysis and nucleophilic substitutions. These reactions lead to a variety of products, indicating the compound's reactivity and potential for further chemical transformations (Pazdera & Potáček, 1989).

Physical Properties Analysis

The physical properties of (2-Methyl-5-nitrophenyl)guanidine nitrate derivatives, such as melting point, thermal stability, and density, are crucial for their application in various fields. For instance, nitroguanidine-fused bicyclic guanidinium salts exhibit thermal stability and densities comparable to current explosives, demonstrating the compound's potential in energetic material applications (Wang et al., 2010).

Chemical Properties Analysis

The chemical properties of (2-Methyl-5-nitrophenyl)guanidine nitrate and its derivatives include their ability to participate in a wide range of reactions, such as the Hetero Diels-Alder reactions of transient nitrosoamidines. These reactions result in [4 + 2] cycloadducts, showcasing the compound's versatility in forming functionalized guanidines (Miller & Batey, 2004).

Scientific Research Applications

  • Oxley, J., Smith, J. L., Moran, J., Canino, J. N., & Almog, J. (2008). In their study titled "Aromatic nitration using nitroguanidine and EGDN", they found that nitroguanidine and ethylene glycol dinitrate (EGDN) effectively catalyze rapid, high-yield aromatic nitration reactions with similar Regioselectivity, making them ideal for synthetic applications (Oxley et al., 2008).

  • Pazdera, P., & Potáček, M. (1989). In "4-Substituted 2-Nitrophenylguanidines. Part 1. Synthesis and Cyclization of 4-Substituted 2-Nitrophenylguanidines", they synthesized 4-Substituted 2-nitrophenylguanidines and cyclized them to 3-amino-7-substituted 1,2,4-benzotriazine-1-oxides, providing a new class of nitrates for organic synthesis (Pazdera & Potáček, 1989).

  • Bräuer, K., & Strauch, G. (2000). Their paper "An alternative procedure for the 18O measurement of nitrate oxygen" demonstrated that the guanidine method for nitrate oxygen measurement provides a reliable and reproducible method with a 95-100 percent conversion yield to CO2 (Bräuer & Strauch, 2000).

  • Ju-hon, F. (2013). In the study "Synthesis and fungicidal activity of novel N-benzoyl nitroguanidine derivatives", it was found that these derivatives show potent fungicidal activities against Rhizoctonia solani AG-1-IB, outperforming the positive control hymexazol (Ju-hon, 2013).

  • Huseynzada, A., Mori, M., Meneghetti, F., Israyilova, A., Guney, E., Sayın, K., Chiarelli, L., Demiralp, M., Hasanova, U., & Abbasov, V. (2022). Their research "Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate" showed that this compound has better antimycotic activity than its synthetic precursor, indicating potential in treating fungal infections (Huseynzada et al., 2022).

Safety And Hazards

“(2-Methyl-5-nitrophenyl)guanidine nitrate” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(2-methyl-5-nitrophenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2.HNO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINMQQJNRFDBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468100
Record name (2-Methyl-5-nitrophenyl)guanidine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-5-nitrophenyl)guanidine nitrate

CAS RN

152460-08-7
Record name (2-Methyl-5-nitrophenyl)guanidine nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152460-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-5-nitrophenyl)guanidine nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SR Patila, JP Nandrea, D Jadhava, S Bothrab… - scholar.archive.org
Synthesis of PPT-1 Synthesis of 2-Methyl-5-nitrophenyl-guanidine (1)[31]-The 20 g of 2-Methyl-5-nitroaniline (0.131 mol), 11.05 g of cyanamide (0.263 mol) and 80 mL of ethanol were …
Number of citations: 0 scholar.archive.org
J Siniutsich, A Pietkievich… - 2021 IEEE 11th …, 2021 - ieeexplore.ieee.org
A catalytic method for the synthesis of 2-aminopyrimidine derivatives based on the condensation reaction of 1,3-dicarbonyl compounds with guanidine derivatives is proposed. The …
Number of citations: 2 ieeexplore.ieee.org
Z Peng, DS Maxwell, D Sun, BAB Prasad, A Pal… - Bioorganic & medicinal …, 2014 - Elsevier
… ethanol–diethyl ether (1:1, v/v) to give 2-methyl-5-nitrophenyl-guanidine nitrate 2 (98 g). R f … -1-one 4 (25 g, 0.14 mol), 2-methyl-5-nitrophenyl-guanidine nitrate 2 (36 g, 0.14 mol), and …
Number of citations: 17 www.sciencedirect.com
KE Kil, YS Ding, KS Lin, D Alexoff, SW Kim… - Nuclear medicine and …, 2007 - Elsevier
… The procedure for the synthesis of 3-nitrophenyl-guanidine nitrate was adapted to synthesize 2-methyl-5-nitrophenyl-guanidine nitrate (4) (4.114 g) from 4.61 g of 2-methyl-5-nitroaniline …
Number of citations: 92 www.sciencedirect.com
A Kamal, D Dastagiri, MJ Ramaiah, JS Reddy… - European journal of …, 2011 - Elsevier
A series of anilino substituted pyrimidine sulfonamides were prepared and evaluated for their anticancer activity. These sulfonamides showed promising activity with IC 50 values …
Number of citations: 73 www.sciencedirect.com
J Fan, X Dong, W Zhang, X Zeng, Y Li, Y Sun… - Applied microbiology …, 2014 - Springer
Chronic myeloid leukemia (CML) is characterized by abnormal Bcr and Abl genes and enhanced tyrosine kinase activity. Anti-CML therapy has been much improved along with the …
Number of citations: 7 link.springer.com
HM Gaber, MC Bagley, ZA Muhammad, SM Gomha - RSC advances, 2017 - pubs.rsc.org
The current review presents recent progress in the utility of N,N-dimethyl enaminones as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic …
Number of citations: 68 pubs.rsc.org
MJ Gorczynski - 2005 - search.proquest.com
The inhibition of protein-protein interactions is an interesting and relatively new strategy for the treatment of diseases such as leukemia. Several protein-protein interactions associated …
Number of citations: 2 search.proquest.com
M Scholl
Number of citations: 0

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